molecular formula C15H16N4O B12730866 Benzamide, 4-(((aminoiminomethyl)amino)methyl)-N-phenyl- CAS No. 108997-57-5

Benzamide, 4-(((aminoiminomethyl)amino)methyl)-N-phenyl-

Katalognummer: B12730866
CAS-Nummer: 108997-57-5
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: TZMFBYOZLGTVPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 4-(((aminoiminomethyl)amino)methyl)-N-phenyl- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including Benzamide, 4-(((aminoiminomethyl)amino)methyl)-N-phenyl-, can be achieved through the direct condensation of benzoic acids and amines. This reaction is often performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, mild, and highly efficient, providing high yields and eco-friendly processes.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and solid acid catalysts has been explored to enhance the efficiency and sustainability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 4-(((aminoiminomethyl)amino)methyl)-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: The replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Benzamide, 4-(((aminoiminomethyl)amino)methyl)-N-phenyl- has numerous applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Benzamide, 4-(((aminoiminomethyl)amino)methyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Benzamide, 4-(((aminoiminomethyl)amino)methyl)-N-phenyl- include:

Uniqueness

What sets Benzamide, 4-(((aminoiminomethyl)amino)methyl)-N-phenyl- apart from these similar compounds is its unique chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a compound of significant interest.

Eigenschaften

CAS-Nummer

108997-57-5

Molekularformel

C15H16N4O

Molekulargewicht

268.31 g/mol

IUPAC-Name

4-[(diaminomethylideneamino)methyl]-N-phenylbenzamide

InChI

InChI=1S/C15H16N4O/c16-15(17)18-10-11-6-8-12(9-7-11)14(20)19-13-4-2-1-3-5-13/h1-9H,10H2,(H,19,20)(H4,16,17,18)

InChI-Schlüssel

TZMFBYOZLGTVPX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN=C(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.